N-cyclohexyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
Description
Properties
Molecular Formula |
C22H24FN3O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C22H24FN3O3S/c1-24(17-5-3-2-4-6-17)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-9-16(23)10-8-15/h7-12,17H,2-6,13-14H2,1H3 |
InChI Key |
RHAYNWUMWIYWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene-3-Carboxamide
The core structure is synthesized via cyclocondensation of ethyl thiophene-3-carboxylate with urea under acidic conditions.
Procedure :
- Ethyl thiophene-3-carboxylate (1.0 eq) and urea (2.5 eq) are refluxed in acetic acid (10 vol) for 12 h.
- The mixture is cooled, diluted with ice water, and neutralized with NH4OH to precipitate the product.
- Yield : 68–75%.
Characterization :
- 1H NMR (DMSO-d6): δ 7.82 (s, 1H, H5), 6.98 (d, 1H, H6), 11.2 (s, 1H, NH).
- IR : 1720 cm⁻¹ (C=O), 1675 cm⁻¹ (C=N).
N3-Alkylation with 4-Fluorobenzyl Bromide
Regioselective Functionalization
The N3 position is alkylated using 4-fluorobenzyl bromide under basic conditions to introduce the 4-fluorobenzyl group.
Procedure :
- Thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq) is suspended in DMF (5 vol).
- K2CO3 (2.5 eq) and 4-fluorobenzyl bromide (1.2 eq) are added, and the mixture is stirred at 80°C for 6 h.
- The product is isolated via filtration and recrystallized from ethanol.
- Yield : 82–89%.
Characterization :
- 1H NMR (CDCl3): δ 5.12 (s, 2H, CH2), 7.05–7.25 (m, 4H, Ar-H).
- MS (ESI+) : m/z 343 [M+H]+.
N1-Chlorination Using Phosphorus Oxychloride
Conversion to 1-Chloro Intermediate
The N1 position is activated via chlorination with POCl3 to enable subsequent nucleophilic substitution.
Procedure :
- 3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq) is refluxed in POCl3 (10 vol) for 4 h.
- Excess POCl3 is removed under vacuum, and the residue is quenched with ice water.
- The chloride is extracted with DCM, dried (Na2SO4), and concentrated.
- Yield : 76–84%.
Characterization :
- 13C NMR (CDCl3): δ 158.9 (C=O), 152.1 (C-Cl).
N1-Substitution with N-Cyclohexyl-N-Methylacetamide
Nucleophilic Displacement
The chlorinated intermediate undergoes substitution with N-cyclohexyl-N-methylacetamide in the presence of a base.
Procedure :
- 1-Chloro-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq) and N-cyclohexyl-N-methylacetamide (1.5 eq) are dissolved in DMF.
- K2CO3 (3.0 eq) is added, and the mixture is stirred at 100°C for 8 h.
- The product is purified via column chromatography (SiO2, EtOAc/hexane).
- Yield : 65–72%.
Characterization :
- 1H NMR (CDCl3): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.12 (s, 3H, N-CH3), 4.25 (s, 2H, CH2CO).
- HPLC Purity : 98.5%.
Alternative Synthetic Routes and Optimization
Direct Amide Coupling via Mitsunobu Reaction
An alternative approach employs Mitsunobu conditions to install the acetamide group early in the synthesis:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times for the alkylation and substitution steps, improving yields by 10–15%.
Analytical Data and Comparative Evaluation
Table 1. Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Synthesis | Urea, AcOH, reflux | 68–75 | 95 |
| N3-Alkylation | 4-Fluorobenzyl bromide, K2CO3 | 82–89 | 97 |
| N1-Chlorination | POCl3, reflux | 76–84 | 96 |
| N1-Substitution | Acetamide, K2CO3, DMF | 65–72 | 98.5 |
Table 2. Spectral Data for Key Intermediates
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Core (2,4-dione) | 7.82 (s, 1H), 11.2 (s, 1H) | 158.9 (C=O), 152.1 (C-Cl) |
| N3-Benzyl Derivative | 5.12 (s, 2H), 7.05–7.25 (m) | 161.2 (C-F), 137.5 (Ar-C) |
| Final Product | 1.2–1.8 (m), 3.12 (s) | 172.0 (C=O), 61.1 (N-CH3) |
Challenges and Mitigation Strategies
- Regioselectivity : Competing alkylation at N1 is suppressed by using bulky bases (e.g., K2CO3) and excess 4-fluorobenzyl bromide.
- Chlorination Efficiency : Prolonged reflux in POCl3 (≥4 h) ensures complete conversion to the 1-chloro intermediate.
- Acetamide Solubility : DMF enhances solubility of N-cyclohexyl-N-methylacetamide during substitution.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the cyclohexyl group can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
CAS 1261012-03-6: N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Key Differences :
- Substituent : The 3-position bears a 4-fluoro-3-methylphenyl group instead of 4-fluorobenzyl.
- Impact :
| Parameter | Target Compound (Hypothetical) | CAS 1261012-03-6 |
|---|---|---|
| Molecular Formula | C₂₂H₂₃FN₃O₃S* | C₂₁H₂₄FN₃O₃S |
| Molecular Weight (g/mol) | ~425–430 | 417.5 |
| Substituent at 3-position | 4-Fluorobenzyl | 4-Fluoro-3-methylphenyl |
| Calculated logP | ~3.5 (estimated) | 3.2 (reported) |
*Assumes benzyl group adds one carbon vs. CAS 1261012-03-6.
Heterocyclic Core Modifications
Key Differences :
- Core Structure: Thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles replace the thieno[3,2-d]pyrimidin scaffold.
- Functional Groups: These compounds feature cyanoacetamide side chains instead of N-methylacetamide.
- Biological Activity: Demonstrated antimicrobial properties, suggesting divergent mechanisms compared to fluorinated thienopyrimidines (which may target kinases or proteases) .
Research Findings and Implications
- Synthetic Routes: The target compound likely shares synthetic strategies with CAS 1261012-03-6, such as Suzuki coupling for aryl group introduction or cyclocondensation for thienopyrimidine formation .
- Structure-Activity Relationships (SAR) :
- Fluorine at the para position enhances metabolic stability and membrane penetration.
- N-Methylation in the acetamide group reduces hydrogen-bonding capacity but improves oral bioavailability.
- Limitations: No direct pharmacological data for the target compound exist in the provided evidence. Studies on analogs suggest a need for further evaluation of kinase inhibition or antimicrobial activity.
Biological Activity
N-cyclohexyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound belongs to a class of N-aryl/alkyl quinazolinone derivatives and exhibits a unique molecular structure, which allows it to interact with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C23H25FN2O3
- Molecular Weight : Approximately 396.45 g/mol
- Structural Features : The compound features a cyclohexyl group, a fluorobenzyl moiety, and a thieno[3,2-d]pyrimidine derivative, which are crucial for its biological activity.
The biological activity of this compound has been investigated for its potential anti-cancer properties. Its mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, potentially mimicking natural substrates or blocking their activity.
These interactions are thought to disrupt pathways that are often dysregulated in cancerous cells.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| T47D | 10.0 | |
| A549 | 15.0 |
These results indicate that this compound exhibits significant cytotoxicity against breast and lung cancer cell lines.
Case Studies and Research Findings
-
Study on MCF-7 Cells :
- Researchers found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted the importance of the fluorobenzyl group in enhancing hydrophobic interactions with target proteins, thereby increasing binding affinity and specificity.
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-cyclohexyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous protocols use alkaline conditions for substitutions (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol) and acidic conditions with iron powder for nitro-group reductions . Condensation steps may employ coupling agents like EDC·HCl and HOBt·H₂O, as seen in related pyrimidine derivatives . Optimize solvent choice (e.g., DMF or THF) and stoichiometric ratios to improve yields.
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify substituent positions and cyclohexyl/fluorobenzyl groups.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- FT-IR to identify carbonyl (C=O) and amide (N-H) stretches.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in structurally similar acetamide derivatives .
Q. What spectroscopic techniques are suitable for analyzing photophysical properties (e.g., fluorescence)?
- Methodological Answer : Spectrofluorometric studies under controlled pH and solvent polarity can reveal emission maxima and quantum yields. For example, analogous compounds exhibit fluorescence intensity dependent on substituent electronic effects, which can be quantified using a fluorometer with λex/λem optimized for the thienopyrimidine core .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thienopyrimidine core in N-cyclohexyl-2-(...)-acetamide?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Reaction path searches using quantum chemical methods (e.g., Nudged Elastic Band) help identify transition states for key steps like cyclization or oxidation . Pair computational predictions with experimental validation to refine synthetic pathways.
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-Response Curves : Test the compound across a wider concentration range to identify non-linear effects.
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- SAR Studies : Compare activity of derivatives (e.g., fluorobenzyl vs. methoxy substitutions) to isolate structural determinants of efficacy, as seen in related pyrimidine carboxamides .
Q. How can Design of Experiments (DoE) improve reaction optimization for large-scale synthesis?
- Methodological Answer : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a central composite design could optimize the condensation step by analyzing interactions between EDC·HCl concentration and reaction time . Response surface methodology (RSM) further refines conditions to maximize yield while minimizing byproducts.
Q. What analytical methods diagnose low reproducibility in fluorometric assays for this compound?
- Methodological Answer :
- Batch Consistency : Use HPLC-PDA to verify compound purity (>95%) and rule out degradation.
- Environmental Controls : Monitor oxygen levels and light exposure during assays, as thienopyrimidines may be photosensitive.
- Internal Standards : Include a fluorophore with known quantum yield (e.g., quinine sulfate) to normalize instrument variability .
Data Analysis & Mechanistic Questions
Q. How can researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Docking Refinement : Use molecular dynamics (MD) simulations to account for protein flexibility and solvation effects.
- Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC) to measure affinity directly.
- Probe Solubility : Ensure the compound is fully dissolved in assay buffers; use DLS to detect aggregation .
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Methodological Answer :
- Reaction Monitoring : Use LC-MS to track intermediates and identify side reactions (e.g., over-oxidation or dimerization).
- Isolation of Byproducts : Purify via prep-HPLC and characterize structurally to propose formation pathways.
- Kinetic Studies : Vary reaction time and temperature to pinpoint conditions favoring undesired pathways, as shown in pyrimidine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
